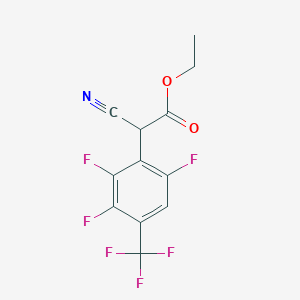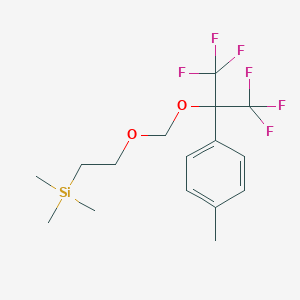
N-(4-Bromo-2-chloro-6-methylphenyl)-n-valeramide, 80%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-chloro-6-methylphenyl)-n-valeramide, or 4-BCMV, is an organic compound that has been studied for its potential use in scientific research. 4-BCMV is a small molecule that has been found to have a variety of applications in the laboratory, including in the synthesis of other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
4-BCMV has been studied for its potential use in a variety of scientific research applications. It has been found to be useful in the synthesis of other compounds, such as β-lactams and quinolines, as well as in biochemical and physiological studies. 4-BCMV has also been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 4-BCMV is not yet fully understood. However, it is believed that 4-BCMV acts as a ligand for certain proteins and enzymes, which can then be used to regulate the activity of those proteins and enzymes. It is also believed that 4-BCMV can act as an inhibitor of certain enzymes, which can be used to control the activity of those enzymes.
Biochemical and Physiological Effects
4-BCMV has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-BCMV has also been found to be an inhibitor of the enzyme glucosylceramide synthase (GCS), which is involved in the production of glycosphingolipids. In addition, 4-BCMV has been found to be an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the production of fatty acids.
Advantages and Limitations for Lab Experiments
4-BCMV has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and allows for greater control over the reaction conditions. In addition, it is relatively inexpensive and can be easily synthesized. However, there are also some limitations to using 4-BCMV in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for the use of 4-BCMV in scientific research. It could be used in the development of new drugs, as it has been found to be an inhibitor of certain enzymes. It could also be used in the development of new materials, such as OLEDs and OPVs, as it has been found to be useful in the synthesis of other compounds. In addition, 4-BCMV could be used in the development of new diagnostic tests, as it has been found to be an inhibitor of certain proteins and enzymes. Finally, 4-BCMV could be used in the development of new therapies, as it has been found to have a variety of biochemical and physiological effects.
Synthesis Methods
4-BCMV can be synthesized via a variety of methods, including the use of Grignard reagents and the use of a Suzuki coupling reaction. The Grignard reagent is a versatile reagent that can be used to form aryl halides, such as 4-BCMV, from the reaction of an aryl halide and a Grignard reagent. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form aryl halides, such as 4-BCMV, from the reaction of an aryl halide and an organoboron compound.
properties
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-3-4-5-11(16)15-12-8(2)6-9(13)7-10(12)14/h6-7H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZXCXSZADEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)




